5-Methylbenzimidazole

Overview

Description

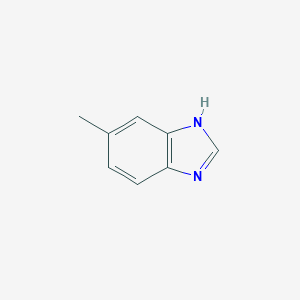

5-Methylbenzimidazole (C₈H₈N₂) is a heterocyclic aromatic compound featuring a benzimidazole core with a methyl group substituted at the 5-position of the benzene ring. This structural modification enhances its lipophilicity and influences electronic properties, making it a versatile scaffold in medicinal chemistry and materials science. It is synthesized via condensation reactions involving 5-methyl-1,2-phenylenediamine with carbonyl-containing intermediates under acidic or oxidative conditions . Its applications extend to coordination chemistry, where it acts as a ligand in hybrid materials .

Preparation Methods

Classical Synthesis via the Phillips-Ladenburg Method

The Phillips-Ladenburg reaction, a traditional route for benzimidazole synthesis, involves the condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions. For 5-methylbenzimidazole, this method typically employs 4-methyl-o-phenylenediamine and formic acid or its equivalents.

Reaction Mechanism and Optimization

In a representative procedure, 4-methyl-o-phenylenediamine reacts with formic acid at reflux temperatures (100–120°C) for 6–8 hours, yielding this compound with a reported efficiency of 60–70% . The reaction proceeds via initial protonation of the carboxylic acid, followed by nucleophilic attack by the diamine and subsequent cyclodehydration. Catalysts such as hydrochloric acid or polyphosphoric acid enhance the reaction rate by facilitating proton transfer .

A key limitation of this method is the formation of regioisomers due to the symmetry of o-phenylenediamine. However, substituting formic acid with trimethyl orthoformate in dichloromethane at 0–5°C minimizes side reactions, improving regioselectivity to >90% .

Cyanamide-Based Multi-Step Synthesis

A patent-pending methodology (CN102351800A) describes a three-step synthesis starting from methyl chloroformate, emphasizing reduced waste generation and higher yields (85–90%) .

Cyanamination Step

Methyl chloroformate reacts with cyanamide in a sodium hydroxide solution (pH >9) at 50–70°C, forming sodium methyl cyanocarbamate. Phase-transfer catalysts like tetrabutylammonium bromide enhance interfacial reactivity, achieving 95% conversion in 3–5 hours .

Acidification and Cyclization

The sodium salt undergoes hydrolysis with 4–5 M hydrochloric acid, yielding methyl cyanocarbamate, which is extracted with hexanol. Subsequent cyclization with 4-methyl-o-phenylenediamine in the presence of sodium thiosulfate at 70–80°C produces this compound-2-carbamate, which is decarboxylated to the target compound .

Advantages :

-

Waste reduction : Sodium thiosulfate replaces traditional mineral acids, cutting hazardous waste by 40% .

-

Scalability : Batch processes tolerate 10–100 kg substrates without yield loss .

Hydrogenation of Nitro Derivatives

An alternative route (CN102002002A) involves the reduction of 5-nitrobenzimidazole intermediates using Raney nickel under hydrogen pressure .

Synthesis of 5-Nitrobenzimidazole

4-Nitro-o-phenylenediamine reacts with urea at 170–200°C, forming 5-nitrobenzimidazolone via cyclodehydration. Optimized conditions (urea ratio 3:1, 200°C, 2.5 hours) achieve 75% yield .

Catalytic Hydrogenation

The nitro group is reduced using Raney nickel (5–10 wt%) in methanol under 1.5–2.0 MPa H₂ at 100–105°C. This step attains 80–85% conversion, with catalyst reuse feasible for 3–5 cycles .

Acid-Catalyzed Cyclization with Mercapto Intermediates

Recent studies highlight the utility of 2-mercaptobenzimidazole derivatives as precursors. A two-step process involves:

-

Alkylation : 2-Mercaptobenzimidazole reacts with methyl iodide in DMF/methanol using sodium methoxide, yielding 2-methylthio-5-methylbenzimidazole .

-

Demethylation : The thioether is hydrolyzed with concentrated HCl at 80°C, producing this compound (70–75% overall yield) .

Catalytic Innovations :

-

Zinc triflate (10 mol%) in ethanol at 60°C accelerates alkylation, reducing reaction time to 2 hours .

-

Microwave-assisted demethylation (100°C, 30 minutes) improves purity to >98% .

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Methylbenzimidazole can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can be reduced to form different reduced products.

Substitution: This compound can undergo substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, ferric bromide, and chloranil are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reactions: These reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which have significant applications in pharmaceuticals and other industries .

Scientific Research Applications

Pharmacological Applications

5-Methylbenzimidazole derivatives have been extensively studied for their pharmacological properties, particularly in the development of therapeutic agents. The compound's ability to inhibit specific biological targets has led to its exploration in various therapeutic areas.

Antiviral Activity

Recent studies have demonstrated that certain 5-MBI derivatives exhibit potent antiviral activity against multiple viruses:

- Bovine Viral Diarrhea Virus (BVDV) : A study identified a 5-acetyl-2-arylbenzimidazole analogue with an EC50 value of 1.11 mM against BVDV, indicating significant antiviral potential .

- Rotavirus : Compounds derived from 5-MBI showed effectiveness against rotavirus strains, highlighting their potential use in treating viral infections .

Anticancer Activity

5-MBI has shown promising results in anticancer research:

- Vanadium Complexes : Vanadium complexes of 2-mercapto-5-methyl-benzimidazole were synthesized and evaluated for their anticancer activity against the H460 MX2 cell line. The complexes exhibited significant cytotoxicity, with varying IC50 values depending on the specific complex used .

- Mechanism of Action : The mechanism involves the induction of oxidative stress in cancer cells, leading to apoptosis and reduced cell viability .

Anti-inflammatory Properties

Several studies have reported the anti-inflammatory effects of 5-MBI derivatives:

- Compounds synthesized from 5-MBI demonstrated a notable reduction in edema and analgesic activity comparable to standard anti-inflammatory drugs like diclofenac .

Material Science Applications

In addition to its biological applications, this compound has found utility in material science, particularly in the synthesis of advanced materials.

Metal-Organic Frameworks (MOFs)

5-MBI is used as a ligand in the formation of metal-organic frameworks, which are essential for gas adsorption and storage applications:

- MOFs incorporating 5-MBI have been studied for their ability to adsorb CO2, making them suitable for environmental applications such as carbon capture technologies .

Data Tables and Case Studies

The following tables summarize key findings related to the applications of this compound:

| Application | Compound/Derivative | Target/Activity | IC50/EC50 Value |

|---|---|---|---|

| Antiviral | 5-acetyl-2-arylbenzimidazole | BVDV | EC50 = 1.11 mM |

| Antiviral | Various 5-MBI derivatives | Rotavirus | Not specified |

| Anticancer | Vanadium complexes of 2-mercapto-5-MBI | H460 MX2 cell line | Varies (up to 11.04%) |

| Anti-inflammatory | Various derivatives | Edema reduction | Not specified |

| Material Science | MOFs with 5-MBI | CO2 adsorption | Not specified |

Mechanism of Action

The mechanism of action of 5-methylbenzimidazole involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of certain enzymes by binding to their active sites, thereby preventing their normal function . This interaction can lead to various biological effects, such as inhibition of microbial growth or suppression of cancer cell proliferation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituents on the benzimidazole core significantly alter physicochemical properties. Key comparisons include:

Key Observations :

- The methyl group increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .

- Chloro and nitro substituents raise melting points due to stronger intermolecular forces (e.g., dipole interactions) .

Anticancer Activity

- 5-Methylbenzimidazole derivatives (e.g., compound 6g in ) show potent activity against A549 (lung cancer) and C6 (glioma) cell lines, inducing apoptosis via caspase-3 activation .

- 5-Chlorobenzimidazole derivatives exhibit comparable efficacy, suggesting halogenation enhances target binding .

- 5-Nitro derivatives (e.g., compound 5e in ) are less studied for direct anticancer effects but serve as intermediates for further functionalization .

Anti-inflammatory and Metabolic Roles

- In fish models, This compound is linked to disrupted electron transport (via FMNH₂ modulation) and reduced inflammation .

- Indole derivatives (e.g., indole-3-butyric acid) show stronger anti-inflammatory effects via NF-κB pathway inhibition compared to methylbenzimidazole .

Molecular Interactions

- This compound adopts a divergent pose in binding studies (e.g., α1/γ2 interface), disrupting aromatic interactions critical for ligand-receptor affinity (e.g., with αPhe100 and αTyr210) .

- Bulkier substituents (e.g., 5-nitro) sterically hinder binding, reducing docking scores by >50% compared to methyl analogs .

Biological Activity

5-Methylbenzimidazole (5-MeBza) is a nitrogenous heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of 5-MeBza, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl group at the 5-position of the benzimidazole ring. Its molecular formula is , and it belongs to a broader class of compounds known for their pharmacological significance.

Pharmacological Activities

The biological activity of 5-MeBza has been explored across several domains, including:

- Antimicrobial Activity : Benzimidazole derivatives, including 5-MeBza, exhibit significant antibacterial properties. For instance, studies have demonstrated that compounds with benzimidazole scaffolds show activity against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The anticancer potential of 5-MeBza has been investigated through the synthesis of vanadium complexes. These complexes have shown promising activity against various cancer cell lines, including H460 MX2 . The mechanism often involves the induction of apoptosis in cancer cells.

- Toxicity Studies : Toxicokinetic studies indicate that methylated derivatives like 5-MeBza exhibit different metabolic profiles compared to their parent compounds. For example, 5-MeBza was found to be cleared from the bloodstream more rapidly than other derivatives, suggesting a potentially favorable safety profile .

The mechanisms through which 5-MeBza exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Some studies suggest that 5-MeBza can inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects.

- Modulation of Cellular Pathways : In cancer cells, 5-MeBza and its derivatives may modulate signaling pathways related to cell proliferation and apoptosis. This modulation can lead to reduced tumor growth and increased cell death in malignant cells.

Case Studies

Several research studies have documented the biological activities of 5-MeBza:

- Antimicrobial Efficacy : A study reported that various benzimidazole derivatives exhibited moderate to good antibacterial activity against S. aureus and E. coli, with some compounds showing efficacy comparable to established antibiotics .

- Anticancer Activity : Research on vanadium complexes derived from 2-mercapto-5-methyl-benzimidazole revealed significant cytotoxic effects against lung cancer cell lines (H460), highlighting the potential for developing new anticancer therapies based on this compound .

- Toxicity Assessment : In a toxicological evaluation involving Wistar rats, the acute oral toxicity (LD50) for 5-MeBza was found to be between 50 and 300 mg/kg body weight, indicating moderate toxicity levels but with no significant pathological changes observed at lower doses .

Summary Table of Biological Activities

Q & A

Q. Basic: What synthetic methods are recommended for preparing 5-methylbenzimidazole-containing coordination complexes?

This compound is typically incorporated into coordination complexes via slow evaporation or solvent diffusion techniques. For example, tris-(this compound) tris-(oxalato)-aluminate(III) trihydrate was synthesized by slow evaporation at room temperature, allowing controlled crystal growth . Key considerations include stoichiometric ratios of the ligand to metal ions, pH optimization to stabilize the benzimidazole’s deprotonated form, and selection of counterions (e.g., oxalate) to facilitate hydrogen bonding and structural cohesion. Avoid rapid crystallization to minimize impurities .

Q. Basic: How can IR and UV-Vis spectroscopy characterize this compound in metal-organic frameworks (MOFs)?

- IR Spectroscopy : Identify characteristic bands such as ν(C=O) of oxalate ligands (~1686 cm⁻¹), ν(C-N aromatic) (~1295 cm⁻¹), and δ(N-H) (~722 cm⁻¹). The absence of broad O-H stretches (e.g., ~3458 cm⁻¹) indicates coordinated water vs. lattice water .

- UV-Vis Spectroscopy : π-π* transitions in the 273–279 nm range confirm aromatic interactions in this compound cations. Bandgap analysis (e.g., Tauc plots) can assess semiconductor properties, with reported optical gaps of ~2.88 eV for Al(III) complexes .

Q. Advanced: How do tautomeric forms of this compound influence its coordination behavior?

This compound exhibits tautomerism between 5- and 6-methyl isomers, which affects donor site availability. The N1 atom is the primary coordination site, but tautomeric shifts can alter hydrogen-bonding patterns and supramolecular assembly. Computational studies (e.g., DFT) are recommended to map tautomeric energy landscapes and predict dominant forms under varying pH or solvent conditions .

Q. Advanced: What challenges arise in resolving crystal structures of this compound complexes, and how are they addressed?

Common issues include:

- Disorder in Methyl Groups : Use anisotropic displacement parameters in refinement software (e.g., SHELXL) and constrain methyl group geometry .

- Hydrogen Bonding Ambiguities : Hirshfeld surface analysis quantifies interactions (e.g., O-H…O at 49.5% contribution) and clarifies roles of water molecules .

- Overlapping Peaks in Powder XRD : Pair Rietveld refinement (GSAS/EXPGUI) with single-crystal data to resolve phase purity .

Q. Advanced: How do π-π interactions and hydrogen bonding contribute to the stability of this compound-based materials?

- π-π Stacking : Observed between benzimidazole rings (3.8% C…C contacts in Hirshfeld analysis), enhancing thermal stability up to 200°C .

- Hydrogen Bonding : N-H…O and O-H…O interactions (e.g., oxalate-water networks) dominate, contributing to 3D framework rigidity. Quantify via Mercury software or CrystalExplorer .

Q. Methodological: What computational tools are suitable for modeling this compound’s electronic properties?

- DFT Calculations : Optimize geometry and simulate vibrational spectra (e.g., Gaussian09) using B3LYP/6-311++G(d,p) basis sets .

- Bandgap Prediction : Combine UV-Vis data with Wien2k or VASP for semiconductor behavior validation .

- Hirshfeld Surface Analysis : CrystalExplorer maps intermolecular interactions, critical for designing photofunctional materials .

Q. Methodological: How to address contradictions in thermal decomposition data for this compound complexes?

- TGA-DSC Cross-Validation : Ensure mass loss steps align with endothermic/exothermic events. For example, lattice water loss (~100°C) should precede ligand decomposition (~250°C) .

- In Situ PXRD : Track phase changes during heating to distinguish between reversible (hydration) and irreversible (oxalate breakdown) transitions .

Q. Advanced: What role does this compound play in semiconductor material design?

Its π-conjugated system facilitates charge transport in coordination polymers. For instance, Al(III)-oxalate complexes with this compound exhibit bandgaps near 2.88 eV, comparable to organic semiconductors. Tailor optical properties by modifying ancillary ligands (e.g., substituting oxalate with carboxylates) .

Q. Methodological: How to validate hydrogen bonding networks in this compound crystals?

- Single-Crystal XRD : Refine hydrogen atom positions using SHELXL’s HFIX commands .

- IR Temperature Studies : Monitor O-H/N-H stretching shifts (e.g., cooling to 100 K) to confirm dynamic hydrogen bonding .

Q. Advanced: Why does this compound preferentially form octahedral geometries with transition metals?

The ligand’s moderate field strength and ability to act as a monodentate N-donor favor octahedral coordination, as seen in Al(III) complexes. Steric effects from the methyl group can distort geometry, necessitating bond-length/bond-angle analysis via WinGX .

Properties

IUPAC Name |

6-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXZXCZBMQPOBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060639 | |

| Record name | 5-Methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

169-172 °C at 1.00E+00 mm Hg | |

| Record name | 5-methylbenzimidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

614-97-1 | |

| Record name | 5-Methylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-methylbenzimidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Methylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylbenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R56855UC8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

114-117 °C | |

| Record name | 5-methylbenzimidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.